Phosphoric acid, isooctyl ester, also known as isooctyl phosphate, is an organophosphate compound characterized by its ester formation from phosphoric acid and isooctanol. This compound is utilized in various applications, particularly as a plasticizer and flame retardant. Its molecular formula is , with a molecular weight of approximately 206.21 g/mol. Phosphoric acid esters, including isooctyl ester, play significant roles in industrial processes due to their unique chemical properties.
Phosphoric acid, isooctyl ester is classified under organophosphate esters. It can be derived from the reaction of phosphoric acid with isooctanol, a branched-chain alcohol. The compound is produced through esterification processes that involve the direct reaction of phosphoric acid with alcohols in the presence of catalysts or under specific conditions to promote the reaction.
The synthesis of phosphoric acid, isooctyl ester can be achieved through several methods:
The molecular structure of phosphoric acid, isooctyl ester features a phosphorus atom bonded to four oxygen atoms, three of which are part of alkoxy groups derived from isooctanol. The structure can be represented as follows:
O=P(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
This structure indicates that the compound has significant steric hindrance due to its branched alkyl chains, influencing its physical and chemical properties.
Phosphoric acid, isooctyl ester participates in various chemical reactions:
These reactions are essential for modifying the properties of materials in industrial applications.
The mechanism by which phosphoric acid, isooctyl ester exerts its effects largely depends on its application:
The detailed mechanistic pathways often involve complex interactions at the molecular level that influence thermal stability and mechanical properties.
Phosphoric acid, isooctyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for use in high-temperature applications where stability and performance are critical .
Phosphoric acid, isooctyl ester finds extensive use across various scientific and industrial fields:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0